Cas no 1694089-95-6 (4-(thiolan-3-yl)-1,3-oxazolidin-2-one)

4-(thiolan-3-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 4-(thiolan-3-yl)-1,3-oxazolidin-2-one
- EN300-1827517
- 1694089-95-6
-
- インチ: 1S/C7H11NO2S/c9-7-8-6(3-10-7)5-1-2-11-4-5/h5-6H,1-4H2,(H,8,9)
- InChIKey: PKBMKQQAQNDIGS-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)C1COC(N1)=O
計算された属性
- せいみつぶんしりょう: 173.05104977g/mol
- どういたいしつりょう: 173.05104977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(thiolan-3-yl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827517-0.5g |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 0.5g |
$879.0 | 2023-09-19 | |
Enamine | EN300-1827517-10.0g |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 10g |
$4852.0 | 2023-06-01 | |
1PlusChem | 1P028M0M-1g |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 1g |
$1458.00 | 2024-06-19 | |
Aaron | AR028M8Y-1g |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 1g |
$1578.00 | 2025-02-16 | |
Aaron | AR028M8Y-5g |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 5g |
$4526.00 | 2023-12-15 | |
Enamine | EN300-1827517-1.0g |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 1g |
$1129.0 | 2023-06-01 | |
Enamine | EN300-1827517-2.5g |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 2.5g |
$2211.0 | 2023-09-19 | |
1PlusChem | 1P028M0M-100mg |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 100mg |
$547.00 | 2024-06-19 | |
1PlusChem | 1P028M0M-50mg |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 50mg |
$375.00 | 2024-06-19 | |
Aaron | AR028M8Y-250mg |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one |
1694089-95-6 | 95% | 250mg |
$794.00 | 2025-02-16 |
4-(thiolan-3-yl)-1,3-oxazolidin-2-one 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
4-(thiolan-3-yl)-1,3-oxazolidin-2-oneに関する追加情報
Introduction to 4-(thiolan-3-yl)-1,3-oxazolidin-2-one (CAS No. 1694089-95-6)
4-(thiolan-3-yl)-1,3-oxazolidin-2-one, identified by the chemical compound code CAS No. 1694089-95-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolidinone class, a structural motif known for its broad spectrum of biological activities. The presence of a thiolan-3-yl substituent in its molecular framework imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 4-(thiolan-3-yl)-1,3-oxazolidin-2-one consists of a five-membered ring containing sulfur, oxygen, and two carbon atoms, fused with an additional six-membered ring containing three carbon atoms and a sulfur atom. This dual heterocyclic system contributes to the compound's complex reactivity and potential interactions with biological targets. The thiolan moiety, characterized by its thioether linkage, is known to exhibit moderate nucleophilicity, which can be exploited in various synthetic transformations and biological assays.
In recent years, there has been a surge in research focused on developing novel scaffolds for therapeutic applications. 4-(thiolan-3-yl)-1,3-oxazolidin-2-one has emerged as a key intermediate in the synthesis of bioactive molecules due to its ability to undergo diverse chemical modifications. For instance, its oxazolidinone core can be functionalized at the 2-position to introduce pharmacophores that enhance binding affinity to specific biological receptors. This flexibility has positioned the compound as a valuable building block in the design of small-molecule drugs targeting various diseases.
One of the most compelling aspects of 4-(thiolan-3-yl)-1,3-oxazolidin-2-one is its potential application in the development of antimicrobial agents. Oxazolidinones are well-documented for their activity against Gram-positive bacteria, often by inhibiting protein synthesis. The incorporation of the thiolan group may further modulate the antimicrobial spectrum by altering hydrophobicity or enhancing cell membrane permeability in bacterial cells. Preliminary studies have shown promising results when this compound is tested against multidrug-resistant strains, suggesting its utility in combating emerging bacterial infections.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. 4-(thiolan-3-yl)-1,3-oxazolidin-2-one exemplifies how structural diversity can lead to novel therapeutic entities. Its unique combination of functional groups allows for extensive derivatization, enabling chemists to fine-tune its properties for specific biological targets. This adaptability makes it an attractive candidate for high-throughput screening campaigns aimed at identifying lead compounds for drug development.
Moreover, the synthesis of 4-(thiolan-3-yl)-1,3-oxazolidin-2-one involves well-established methodologies that ensure scalability and reproducibility. The reaction pathways typically involve condensation reactions between thiolan derivatives and appropriate carbonyl compounds under controlled conditions. These synthetic strategies are amenable to industrial-scale production, making it feasible to produce sufficient quantities for preclinical and clinical studies.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-(thiolan-3-yl)-1,3-oxazolidin-2-one. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy, thereby reducing the time and cost associated with experimental screening. By integrating these computational tools with traditional wet chemistry approaches, scientists can rapidly identify promising derivatives of this compound for further optimization.
The safety profile of 4-(thiolan-3-yl)-1,3-oxazolidin-2-one is another critical consideration in its development as a pharmaceutical agent. Preliminary toxicology studies have indicated that the compound exhibits low toxicity at therapeutic doses, suggesting its potential for safe use in humans. However, comprehensive safety evaluations are necessary before it can be considered for clinical translation. These studies will focus on assessing potential side effects, drug interactions, and long-term effects to ensure its suitability for therapeutic applications.
In conclusion,4-(thiolan-3-ylyl)-1,3 oxazolidin - 2 one (CAS No 1694089 -95 -6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities . Its potential as an antimicrobial agent , coupled with its synthetic versatility , makes it an exciting candidate for future drug development . As research continues , this compound is likely to play an increasingly important role in addressing global health challenges .
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